molecular formula C13H7F3INO2 B3119067 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 246022-00-4

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B3119067
CAS No.: 246022-00-4
M. Wt: 393.1 g/mol
InChI Key: XYJAHJRUSPPSKI-UHFFFAOYSA-N
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Description

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is a chemical compound with the molecular formula C13H7F3INO2 and a molecular weight of 393.1 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyridine ring and a trifluoromethyl group attached to a benzenecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 2-iodo-3-pyridinol with 3-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological activities and pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the combination of the iodine atom and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination enhances its utility in various scientific research applications, making it a valuable compound for studies in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

(2-iodopyridin-3-yl) 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3INO2/c14-13(15,16)9-4-1-3-8(7-9)12(19)20-10-5-2-6-18-11(10)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAHJRUSPPSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246796
Record name 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246022-00-4
Record name 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246022-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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